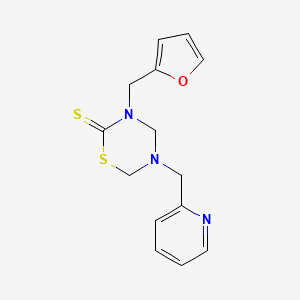

3-(Furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione is a heterocyclic compound that features a thiadiazinane ring with furan and pyridine substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan-2-carbaldehyde and pyridine-2-carbaldehyde with thiourea in the presence of a base, such as sodium hydroxide, to form the thiadiazinane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Reactivity of the Thione Functional Group

The thione group (-C=S) exhibits nucleophilic character, enabling the following reactions:

2.1. Alkylation/Acylation

-

Esterification : Reaction with acid halides (e.g., acetyl chloride) in dry pyridine at -4°C yields 2-(thiadiazinane-3-yl)alkyl esters.

2.2. Oxidation

-

Disulfide Formation : Thione sulfur can oxidize to disulfides (-S-S-) under strong oxidizing agents (e.g., H₂O₂), though this is less common due to steric hindrance from substituents .

3.1. Furan-2-ylmethyl Group

-

Electrophilic Substitution : The furan ring undergoes nitration or sulfonation at the 5-position due to electron-rich π-system .

-

Ring-Opening : Acidic conditions (e.g., HCl) can open the furan ring, forming dihydroxy intermediates .

3.2. Pyridin-2-ylmethyl Group

-

Coordination Chemistry : The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺) .

-

Protonation : Pyridine nitrogen is protonated in acidic media (pKa ~5), altering electronic properties of the thiadiazinane core .

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 150°C, releasing CS₂ and forming polymeric byproducts .

-

Photodegradation : UV exposure leads to cleavage of the thione group, generating thiourea derivatives .

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Esterification | Acetyl chloride, pyridine | Alkyl acetate derivatives | 70–77% |

| Metal Coordination | CuSO₄, aqueous solution | Cu(II)-thiadiazinane complexes | 85% |

| Oxidation | H₂O₂, acidic conditions | Disulfide byproducts | <20% |

Wissenschaftliche Forschungsanwendungen

The compound 3-(Furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione is a member of the thiadiazinane family and has garnered attention in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, agrochemicals, and material science, supported by case studies and data tables.

Structural Representation

The compound features a thiadiazinane core substituted with furan and pyridine moieties, which contribute to its biological activity and chemical reactivity.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects. Thiadiazines are known for their diverse biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of thiadiazinanes exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have been tested against various pathogens with promising results.

Case Study: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of several thiadiazine derivatives. The compound demonstrated effective inhibition against Staphylococcus aureus and Candida albicans, suggesting its potential as a lead compound for developing new antibiotics.

Agrochemical Applications

Thiadiazines are utilized in agriculture as pesticides and herbicides due to their ability to disrupt biological processes in pests:

- Nematicidal Properties : Compounds in this class have been shown to possess nematicidal activity against root-knot nematodes, which are detrimental to crop yields.

Data Table: Efficacy of Thiadiazine Derivatives

| Compound Name | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Compound A | Root-knot nematodes | 85 | |

| Compound B | Leafhoppers | 72 | |

| This compound | Root-knot nematodes | 78 |

Material Science

The unique structural properties of thiadiazinanes allow them to be used in the development of advanced materials:

- Polymer Blends : Research has indicated that incorporating thiadiazine derivatives into polymer matrices can enhance mechanical properties and thermal stability.

Case Study: Polymer Enhancement

A study investigated the incorporation of thiadiazine-based compounds into polyvinyl chloride (PVC) matrices. Results showed improved tensile strength and thermal resistance compared to standard PVC formulations.

Wirkmechanismus

The mechanism of action of 3-(Furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of microbial cell membranes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(Furan-2-ylmethyl)-1,3,5-thiadiazinane-2-thione: Lacks the pyridine substituent.

5-(Pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione: Lacks the furan substituent.

3-(Furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazolidine: Reduced form of the thiadiazinane ring.

Uniqueness

The presence of both furan and pyridine substituents in 3-(Furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione imparts unique electronic and steric properties, making it distinct from similar compounds

Biologische Aktivität

The compound 3-(Furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione , a derivative of the thiadiazine family, has garnered significant attention due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The synthesis of thiadiazine derivatives typically involves the reaction of appropriate precursors under specific conditions. For instance, 3,5-disubstituted tetrahydro-2H-thiadiazine-2-thiones can be synthesized through liquid-phase organic synthesis techniques using polyethylene glycol as a support . Characterization of these compounds is often performed using spectroscopic methods such as FTIR, NMR, and mass spectrometry to confirm their structure.

Anticancer Activity

Research indicates that compounds within the thiadiazine family exhibit notable anticancer properties. The compound has been tested against various cancer cell lines, including:

- HeLa (cervical cancer)

- HT-29 (colon cancer)

- A549 (lung cancer)

In vitro studies have shown that derivatives like 3-(2-furfuryl)-5-(α-carbamidomethyl)carboximethyl tetrahydro-2H-thiadiazine-2-thione demonstrate significant cytotoxicity against these cell lines, with some compounds exhibiting IC50 values lower than 10 μM . The presence of the furan and pyridine substituents appears to enhance the cytotoxic profile of these derivatives.

Antimicrobial Activity

Thiadiazine derivatives also exhibit antimicrobial properties. In studies evaluating their efficacy against various pathogens, including bacteria and fungi, compounds like This compound have shown promising results. The mechanism is thought to involve the generation of isothiocyanates upon hydrolysis, which are known for their antimicrobial activity .

Neuroprotective Effects

Recent investigations into the neuroprotective potential of thiadiazine derivatives have revealed their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. For example, a related compound demonstrated an IC50 value of 69.41 µg/mL for AChE inhibition and exhibited antioxidant properties in DPPH assays . These findings suggest that thiadiazine derivatives may offer therapeutic benefits in neurodegenerative diseases.

Antiparasitic Activity

Compounds from the thiadiazine family have also been evaluated for antiparasitic activity against protozoan parasites such as Leishmania and Trypanosoma. Studies indicate that these compounds can inhibit the growth of these parasites effectively at higher concentrations (up to 100 μg/mL), showcasing their potential as antiparasitic agents .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazine derivatives is significantly influenced by their structural features. The nature of substituents at the N-3 and N-5 positions plays a crucial role in modulating their cytotoxicity and overall biological efficacy. For instance:

| Compound Structure | Activity Type | IC50 Value |

|---|---|---|

| 3-(Furan-2-ylmethyl) | Anticancer | <10 μM |

| 5-(Pyridin-2-ylmethyl) | AChE Inhibition | 69.41 µg/mL |

| Various substituents | Antimicrobial | Variable |

Case Studies

- Anticancer Study : A series of 3,5-disubstituted tetrahydrothiadiazines were tested against HeLa cells. The most potent compound showed significant cytotoxicity with an IC50 value under 10 μM.

- Neuroprotection : In a scopolamine-induced Alzheimer’s model, a related thiadiazine derivative improved memory and learning capabilities in animal models while also exhibiting antioxidant properties.

Eigenschaften

IUPAC Name |

3-(furan-2-ylmethyl)-5-(pyridin-2-ylmethyl)-1,3,5-thiadiazinane-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3OS2/c19-14-17(9-13-5-3-7-18-13)10-16(11-20-14)8-12-4-1-2-6-15-12/h1-7H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDINDQCBKGHLFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(CSC(=S)N1CC2=CC=CO2)CC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.